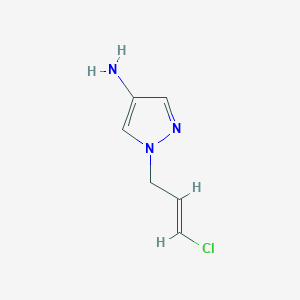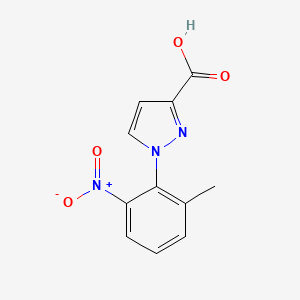![molecular formula C12H12N2O2 B13171547 4-[5-(Aminomethyl)-2-furyl]benzamide](/img/structure/B13171547.png)
4-[5-(Aminomethyl)-2-furyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-(aminomethyl)furan-2-yl]benzamide is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol This compound features a furan ring substituted with an aminomethyl group at the 5-position and a benzamide moiety at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(aminomethyl)furan-2-yl]benzamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the aminomethyl group: The aminomethyl group can be introduced via reductive amination, where a carbonyl compound is reacted with an amine in the presence of a reducing agent.
Attachment of the benzamide moiety: The benzamide group can be attached through an amide bond formation reaction, typically involving the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester).
Industrial Production Methods
While specific industrial production methods for 4-[5-(aminomethyl)furan-2-yl]benzamide are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using appropriate catalysts, and ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
4-[5-(aminomethyl)furan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzamide derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
作用机制
The mechanism of action of 4-[5-(aminomethyl)furan-2-yl]benzamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved would depend on the specific context of its use.
相似化合物的比较
Similar Compounds
5-(aminomethyl)furan-2-yl]methanol: This compound features a similar furan ring with an aminomethyl group but lacks the benzamide moiety.
2,5-bis(aminomethyl)furan: This compound has two aminomethyl groups attached to the furan ring.
Uniqueness
4-[5-(aminomethyl)furan-2-yl]benzamide is unique due to the presence of both the furan ring and the benzamide moiety, which may confer distinct chemical and biological properties
属性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC 名称 |
4-[5-(aminomethyl)furan-2-yl]benzamide |
InChI |
InChI=1S/C12H12N2O2/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-6H,7,13H2,(H2,14,15) |
InChI 键 |
KIHRQQQXAVKBPV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CN)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(6,7-Dihydro-4h-pyrano[4,3-d]thiazol-2-yl)propan-1-amine](/img/structure/B13171468.png)
![3-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13171480.png)
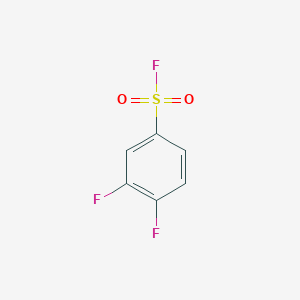
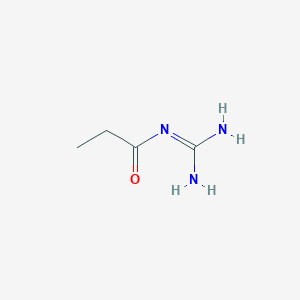

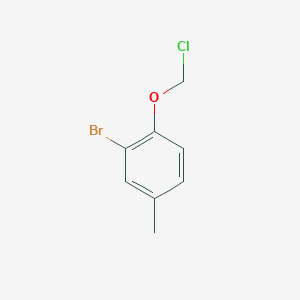
![4',4',7-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13171509.png)
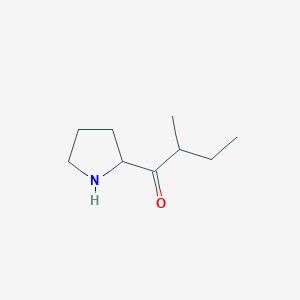
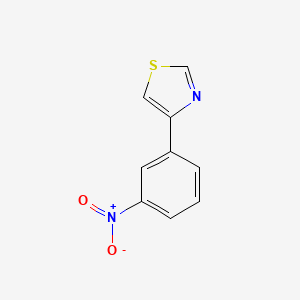
![4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13171520.png)
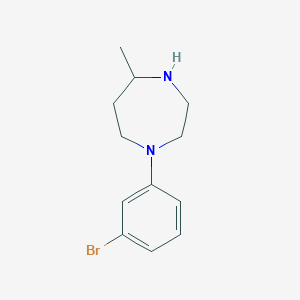
![Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13171526.png)
